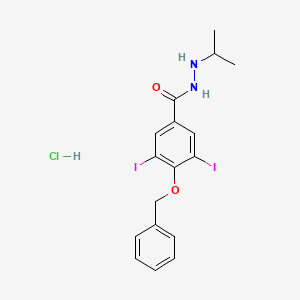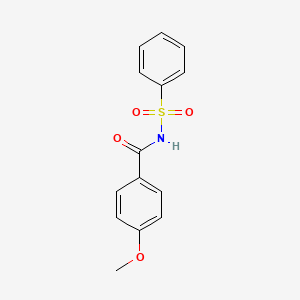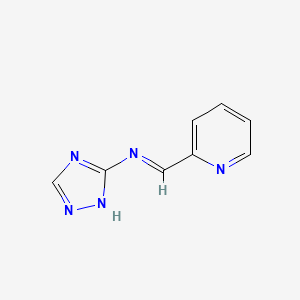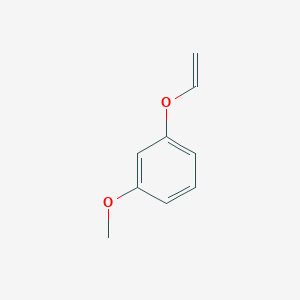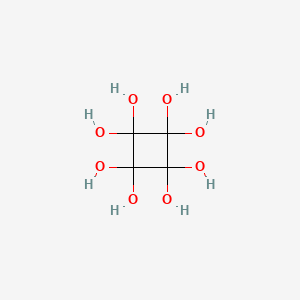
Cyclobutaneoctol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutaneoctol, also known as octahydroxycyclobutane, is a chemical compound with the molecular formula C₄H₈O₈. It is characterized by a cyclobutane ring structure with eight hydroxyl groups attached, making it a highly hydroxylated compound. This unique structure imparts distinct chemical properties and reactivity to this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclobutaneoctol can be synthesized through various methods, including the hydroxylation of cyclobutane derivatives. One common approach involves the use of strong oxidizing agents such as osmium tetroxide (OsO₄) in the presence of hydrogen peroxide (H₂O₂) to achieve the hydroxylation of cyclobutane . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process, where cyclobutane is subjected to hydroxylation using a catalytic system. This method ensures high yield and purity of the product, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclobutaneoctol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutane derivatives with fewer hydroxyl groups.
Substitution: Cyclobutane derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclobutaneoctol has a wide range of applications in scientific research, including:
Wirkmechanismus
Cyclobutaneoctol can be compared with other hydroxylated cyclobutane derivatives, such as cyclobutanediol and cyclobutanetriol. While these compounds share a similar cyclobutane ring structure, the number and position of hydroxyl groups differ, leading to variations in their chemical properties and reactivity . This compound’s unique feature is the presence of eight hydroxyl groups, which imparts higher reactivity and potential for forming multiple hydrogen bonds .
Vergleich Mit ähnlichen Verbindungen
- Cyclobutanediol
- Cyclobutanetriol
- Cyclobutanone
- Cyclobutanol
Cyclobutaneoctol stands out due to its high degree of hydroxylation, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
20389-20-2 |
|---|---|
Molekularformel |
C4H8O8 |
Molekulargewicht |
184.10 g/mol |
IUPAC-Name |
cyclobutane-1,1,2,2,3,3,4,4-octol |
InChI |
InChI=1S/C4H8O8/c5-1(6)2(7,8)4(11,12)3(1,9)10/h5-12H |
InChI-Schlüssel |
ADRTUUJLFGQSBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C1(O)O)(O)O)(O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


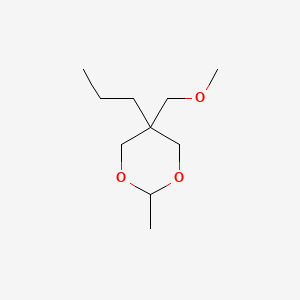
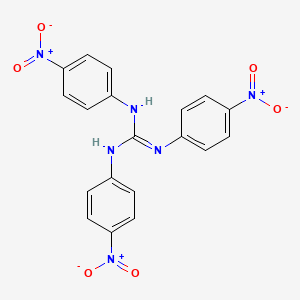
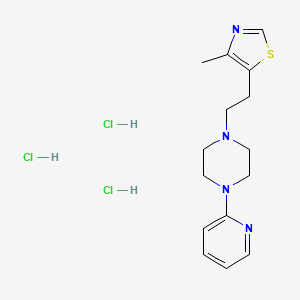
![4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B14711388.png)


![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)](/img/structure/B14711413.png)

